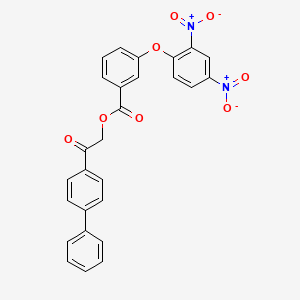
2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate is a complex organic compound that features both biphenyl and dinitrophenoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate typically involves multiple steps, starting with the preparation of the biphenyl and dinitrophenoxy intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Preparation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction, which involves the reaction of a halogenated biphenyl compound with a boronic acid derivative in the presence of a palladium catalyst.
Preparation of Dinitrophenoxy Intermediate: The dinitrophenoxy intermediate is typically prepared through nitration of a phenoxy compound using a mixture of concentrated nitric and sulfuric acids.
Final Coupling Reaction: The final step involves the esterification of the biphenyl and dinitrophenoxy intermediates under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl and dinitrophenoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups in the dinitrophenoxy moiety, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
科学研究应用
2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The biphenyl and dinitrophenoxy groups can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression.
相似化合物的比较
Similar Compounds
- N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-methylaniline
- N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-iodoaniline
- N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-methoxyaniline
Uniqueness
2-(Biphenyl-4-yl)-2-oxoethyl 3-(2,4-dinitrophenoxy)benzoate stands out due to its unique combination of biphenyl and dinitrophenoxy groups, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
属性
分子式 |
C27H18N2O8 |
|---|---|
分子量 |
498.4 g/mol |
IUPAC 名称 |
[2-oxo-2-(4-phenylphenyl)ethyl] 3-(2,4-dinitrophenoxy)benzoate |
InChI |
InChI=1S/C27H18N2O8/c30-25(20-11-9-19(10-12-20)18-5-2-1-3-6-18)17-36-27(31)21-7-4-8-23(15-21)37-26-14-13-22(28(32)33)16-24(26)29(34)35/h1-16H,17H2 |
InChI 键 |
GICUCNXZSCQKSN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,6-Dimethoxyphenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10887171.png)
![3-{(1E)-2-cyano-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate](/img/structure/B10887177.png)
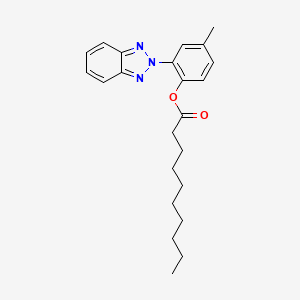
![Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate](/img/structure/B10887200.png)
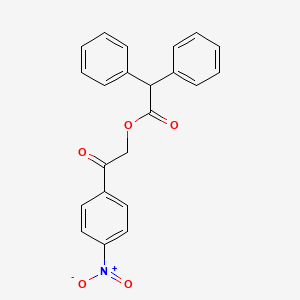
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887209.png)
![(4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10887212.png)
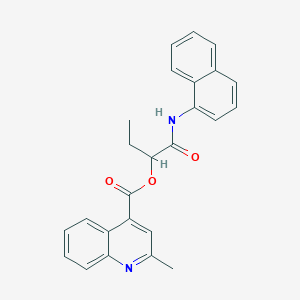
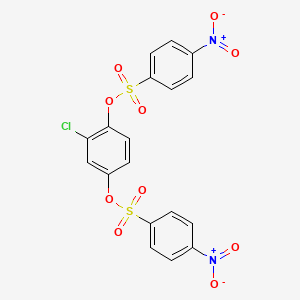
![N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B10887238.png)
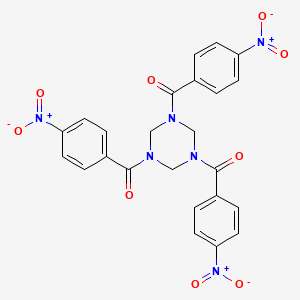
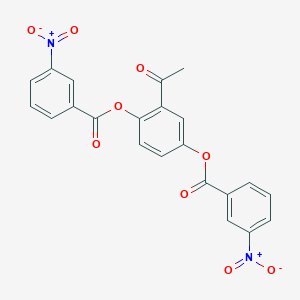
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10887255.png)
![2-(4-Methylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10887257.png)
